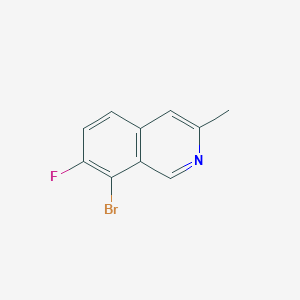

8-Bromo-7-fluoro-3-methylisoquinoline

CAS No.: 2167110-88-3

Cat. No.: VC5396405

Molecular Formula: C10H7BrFN

Molecular Weight: 240.075

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2167110-88-3 |

|---|---|

| Molecular Formula | C10H7BrFN |

| Molecular Weight | 240.075 |

| IUPAC Name | 8-bromo-7-fluoro-3-methylisoquinoline |

| Standard InChI | InChI=1S/C10H7BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-5H,1H3 |

| Standard InChI Key | SQJNDJZGCKTEPX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=N1)C(=C(C=C2)F)Br |

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 8-bromo-7-fluoro-3-methylisoquinoline, reflects its substitution pattern. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrFN | |

| Molecular Weight | 240.075 g/mol | |

| Boiling Point | 315.6 ± 22.0 °C (predicted) | |

| Density | 1.488 ± 0.06 g/cm³ (predicted) | |

| pKa | 4.93 ± 0.50 (predicted) |

The Standard InChIKey (SQJNDJZGCKTEPX-UHFFFAOYSA-N) and SMILES (CC1=CC2=C(C=N1)C(=C(C=C2)F)Br) provide unique identifiers for its structure. The bromine and fluorine atoms introduce steric and electronic effects that influence reactivity, while the methyl group enhances lipophilicity .

Synthesis and Reaction Pathways

Rhodium-Catalyzed Methods

A prominent synthesis route involves rhodium-catalyzed cyclization. For example, [RhCp*Cl₂]₂ and AgSbF₆ facilitate the reaction between benzimidates and α-diazo-β-keto compounds in dichloroethane (DCE) at 50°C . This method yields substituted isoquinolines with high regioselectivity, though modifications are required to introduce bromine and fluorine substituents .

Halogenation Strategies

Bromination at position 8 can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions . Fluorination at position 7 typically employs Selectfluor® or DAST (diethylaminosulfur trifluoride), leveraging directed ortho-metalation or nucleophilic aromatic substitution .

Case Study: Optimized Protocol

In a representative procedure :

-

Substrate Preparation: 3-Methylisoquinoline is treated with NBS in CCl₄ under UV light to yield 8-bromo-3-methylisoquinoline.

-

Fluorination: The intermediate undergoes fluorination using Selectfluor® in acetonitrile at 80°C.

-

Purification: Column chromatography (hexanes/EtOAc) isolates the final product in ~65% yield .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient isoquinoline core directs electrophiles to positions 5 and 6. For instance, nitration at position 5 occurs preferentially due to the deactivating effects of bromine and fluorine .

Cross-Coupling Reactions

The bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation, introducing diversity at position 8 .

Reductive Transformations

Hydrogenolysis of the C-Br bond using Pd/C and H₂ generates 7-fluoro-3-methylisoquinoline, a precursor for further derivatization .

Applications in Drug Discovery

PRMT3 Inhibition

Isoquinoline derivatives, including 8-bromo-7-fluoro-3-methylisoquinoline, exhibit potent inhibition of protein arginine methyltransferase 3 (PRMT3). Structural studies reveal that the fluorine atom forms a critical hydrogen bond with Thr466, while bromine enhances hydrophobic interactions with the allosteric pocket (IC₅₀ = 10–36 nM) .

SARM1 Modulation

In neurodegenerative disease research, halogenated isoquinolines inhibit sterile alpha and TIR motif-containing 1 (SARM1), a NAD⁺ hydrolase. The bromine atom participates in halogen bonding with Asn679, stabilizing the inhibitor-enzyme complex .

Anticancer Activity

Preliminary studies suggest that fluorinated isoquinolines induce apoptosis in non-small cell lung cancer (NSCLC) cells by disrupting microtubule assembly. The methyl group at position 3 improves cell membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume